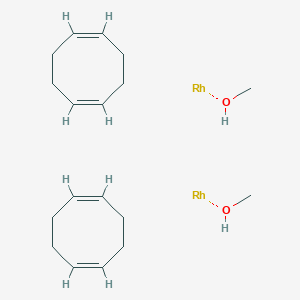
甲氧基(环辛二烯)铑(I) 二聚体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Methoxy(cyclooctadiene)rhodium(I) dimer has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric synthesis, hydroformylation, and cyclization reactions. .
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials
作用机制
Target of Action
Methoxy(cyclooctadiene)rhodium(I) dimer is primarily used as a catalyst in various chemical reactions . It acts as a precursor for organorhodium(I) species .
Mode of Action
This compound interacts with its targets by facilitating a variety of reactions. It is known to catalyze cascade 1,4-addition-aldol reactions and 1,4-addition of alcohols . It also plays a role in the hydroformylation process .
Biochemical Pathways
The compound is involved in the cyclization of cyano-substituted unsaturated esters in the presence of aryl 9-BBN, leading to 5- and 6-membered β-enamino esters . This process is part of a broader set of reactions that contribute to the synthesis of complex organic molecules.
Result of Action
The action of Methoxy(cyclooctadiene)rhodium(I) dimer results in the formation of new chemical bonds and the synthesis of complex organic molecules . Its use can increase the efficiency and selectivity of certain chemical reactions.
Action Environment
The action of Methoxy(cyclooctadiene)rhodium(I) dimer can be influenced by environmental factors such as temperature and pH. For instance, it is typically stored at temperatures below −20°C . The presence of other substances in the reaction mixture can also affect its catalytic activity.
生化分析
Biochemical Properties
Methoxy(cyclooctadiene)rhodium(I) dimer is known to interact with various enzymes and proteins in biochemical reactions . It acts as a catalyst for cascade 1,4-addition-aldol reactions and 1,4-addition of alcohols . It also plays a role in the hydroformylation process . The nature of these interactions is primarily catalytic, facilitating the biochemical reactions without being consumed in the process .
Cellular Effects
The effects of Methoxy(cyclooctadiene)rhodium(I) dimer on cells and cellular processes are primarily related to its role as a catalyst in biochemical reactions
Molecular Mechanism
Methoxy(cyclooctadiene)rhodium(I) dimer exerts its effects at the molecular level through its catalytic activity . It facilitates the cyclization of cyano-substituted unsaturated esters in the presence of aryl 9-BBN, leading to 5- and 6-membered β-enamino esters . This involves binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Methoxy(cyclooctadiene)rhodium(I) dimer is involved in various metabolic pathways due to its role as a catalyst in biochemical reactions
准备方法
Methoxy(cyclooctadiene)rhodium(I) dimer can be synthesized through the reaction of rhodium trichloride with methanol and 1,5-cyclooctadiene. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is then refluxed, and the product is purified through recrystallization .
化学反应分析
Methoxy(cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: It can undergo ligand exchange reactions where the methoxy or cyclooctadiene ligands are replaced by other ligands.
Addition: It participates in 1,4-addition reactions with unsaturated substrates, such as alpha,beta-unsaturated ketones and aldehydes
Common reagents used in these reactions include organoborons, alcohols, and aryl 9-BBN (9-borabicyclo[3.3.1]nonane). Major products formed from these reactions include beta-enamino esters and other organorhodium complexes .
相似化合物的比较
Methoxy(cyclooctadiene)rhodium(I) dimer can be compared with other similar rhodium complexes, such as:
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: Similar in structure but contains a chloro ligand instead of a methoxy ligand.
Acetylacetonatobis(cyclooctene)rhodium(I): Contains acetylacetonate and cyclooctene ligands.
Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I): Contains carbonyl and pentamethylcyclopentadienyl ligands
Methoxy(cyclooctadiene)rhodium(I) dimer is unique due to its methoxy ligand, which imparts specific reactivity and selectivity in catalytic reactions .
属性
CAS 编号 |
12148-72-0 |
|---|---|
分子式 |
C18H32O2Rh2 |
分子量 |
486.3 g/mol |
IUPAC 名称 |
cycloocta-1,5-diene;methanol;rhodium |
InChI |
InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;; |
InChI 键 |
LEJWHNWXNMGGKE-UHFFFAOYSA-N |
SMILES |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |
手性 SMILES |
CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh].[Rh] |
规范 SMILES |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



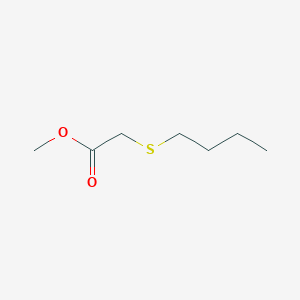
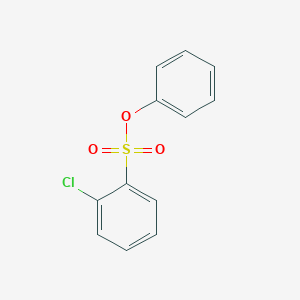
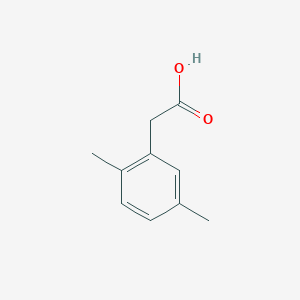

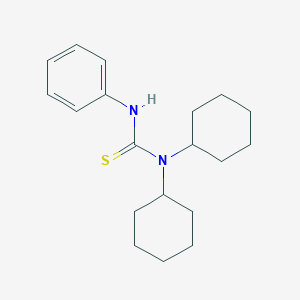
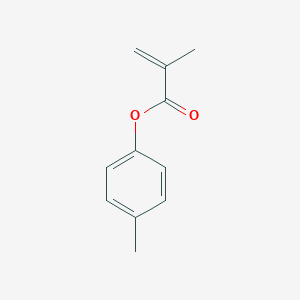
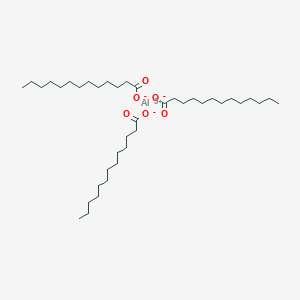

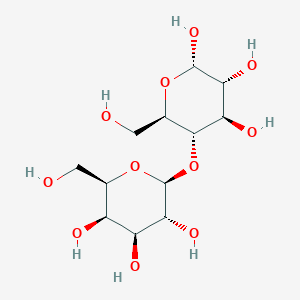

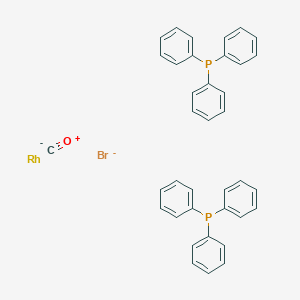
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)

